Pentyl 2-amino-1-benzyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
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Overview
Description
Pentyl 2-amino-1-benzyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C23H24N4O2 and a molecular weight of 388.473 g/mol . This compound belongs to the class of pyrroloquinoxalines, which are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-amino-1-benzyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves the reaction of halogen-containing quinoxaline derivatives with palladium catalysts . The general synthetic route includes:
Starting Materials: Halogen-containing quinoxaline derivatives.
Catalysts: Palladium catalysts.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-amino-1-benzyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted pyrroloquinoxalines, each with unique biological and chemical properties .
Scientific Research Applications
Pentyl 2-amino-1-benzyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has a wide range of scientific research applications:
Biology: It is studied for its antioxidant properties, which can help in understanding cellular oxidative stress mechanisms.
Medicine: The compound’s anticancer and antibacterial properties make it a candidate for drug development and therapeutic research.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of pentyl 2-amino-1-benzyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound acts as a radical scavenger, neutralizing free radicals and preventing oxidative damage to cells.
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis.
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Pentyl 2-amino-1-benzyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1,2-diphenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Known for its antioxidant activity.
2-Amino-1-furan-2-ylmethyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylic acid 4-fluoro-benzylamide: Exhibits antibacterial properties.
Pentyl 2-[(2-chlorobenzoyl)amino]-1-(4-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Known for its unique chemical structure and potential biological activities.
These compounds share similar core structures but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
pentyl 2-amino-1-benzylpyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H24N4O2/c1-2-3-9-14-29-23(28)19-20-22(26-18-13-8-7-12-17(18)25-20)27(21(19)24)15-16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15,24H2,1H3 |
InChI Key |
BVFRIGRJPHUYOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N |
Origin of Product |
United States |
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